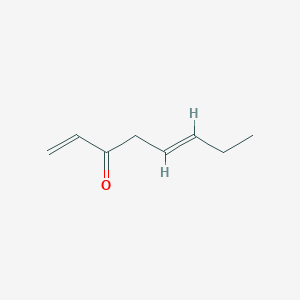
2-(4-(Bromomethyl)pyridin-2-YL)isoindolin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a molecule of interest in various chemical and biological studies. The structure of isoindoline-1,3-dione derivatives has been characterized by different spectroscopic methods and their interactions with other molecules have been explored for potential applications, such as selective detection of metal ions and binding to proteins .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various reagents. For example, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile can yield compounds such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione . Although the specific synthesis of "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic properties of the compound .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives can participate in various chemical reactions. For instance, compound A, derived from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine, can selectively detect Hg and Ni ions, indicating its potential use in sensing applications . The interaction of these derivatives with proteins, such as bovine serum albumin (BSA), has also been studied, revealing insights into their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their binding affinity to proteins and their thermal stability, have been investigated through spectroscopic studies and molecular docking approaches. For example, the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione to BSA was found to be spontaneous and enthalpy-driven, with the stability of the complex decreasing at higher temperatures . The antimicrobial activities of these compounds have also been evaluated, showing moderate activity against certain strains of bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
Die Verbindung 2-(4-(Bromomethyl)pyridin-2-YL)isoindolin-1,3-dion ist ein Derivat von Isoindolin-1,3-dion, das aufgrund seiner potenziellen Anwendungen in verschiedenen Bereichen großes wissenschaftliches Interesse geweckt hat. Nachfolgend finden Sie eine umfassende Analyse, die sich auf die einzigartigen Anwendungen dieser Verbindung konzentriert:
Synthese neuer Moleküle
Isoindolin-1,3-dion-Derivate werden als Bausteine bei der Synthese neuer Moleküle verwendet. Forscher haben neue Moleküle unter Verwendung von Isoindolin-1,3-dion entworfen, da diese eine breite Palette potenzieller Anwendungen haben .
Biologische Aktivität
Einige Derivate haben vielversprechende biologische Aktivitäten gezeigt. Zum Beispiel wurden bestimmte Verbindungen auf ihre Fähigkeit zur Induktion von Apoptose und Nekrose in Krebszellen untersucht .
Antifibrotische Aktivitäten
Isoindolin-1,3-dion-Derivate wurden auf ihre antifibrotischen Aktivitäten untersucht, wobei einige Verbindungen eine bessere Aktivität als bestehende Behandlungen aufweisen .
Wirkmechanismus
Target of Action
The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.
Pharmacokinetics
It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo
Result of Action
One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIUIQJDWVLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599307 |
Source


|
| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135995-35-6 |
Source


|
| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

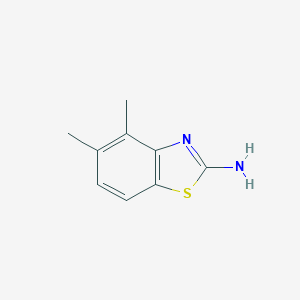
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
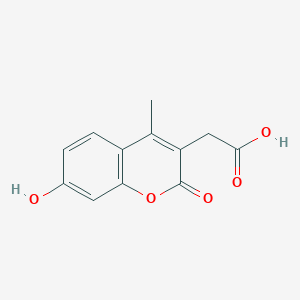


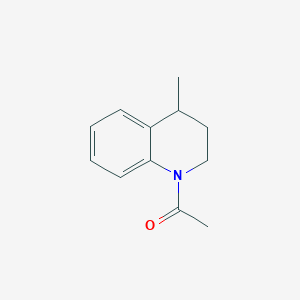


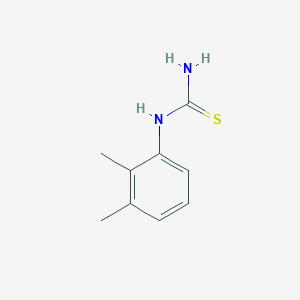

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
